3-Bromo-5-tert-butylbenzoic acid
Overview
Description
3-Bromo-5-tert-butylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with a bromine atom and a tert-butyl group, respectively. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-tert-butylbenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 5-tert-butylbenzoic acid. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-tert-butylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like NaOH or KOtBu in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Reduction: LiAlH₄ in anhydrous ether or BH₃ in tetrahydrofuran (THF) under inert atmosphere.
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid under reflux conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Oxidation: Conversion of the tert-butyl group to a carboxylic acid.
Scientific Research Applications
3-Bromo-5-tert-butylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-tert-butylbenzoic acid involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. The bromine and tert-butyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets and forming halogen bonds .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic Acid: Lacks the tert-butyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
5-tert-Butylbenzoic Acid: Lacks the bromine atom, affecting its reactivity in halogen-specific reactions.
3-Bromo-4-tert-butylbenzoic Acid: Similar structure but with different substitution pattern, leading to variations in chemical behavior and reactivity.
Uniqueness
3-Bromo-5-tert-butylbenzoic acid is unique due to the combined presence of both bromine and tert-butyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity in substitution and oxidation reactions. These features make it a versatile compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-bromo-5-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIWYJFPAQCUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610665 | |
Record name | 3-Bromo-5-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794465-45-5 | |
Record name | 3-Bromo-5-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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